1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one
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Overview
Description
1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE is a complex organic compound belonging to the class of fluorinated quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the use of sodium azide in a mixture of acetone and water at elevated temperatures can facilitate the formation of the tetracyclic ring system . Additionally, Suzuki–Miyaura coupling reactions are often employed to introduce the trifluoromethyl group into the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, green solvents, and efficient purification techniques. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include a range of quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antineoplastic, and antiviral agent due to its ability to inhibit various enzymes.
Materials Science: It is used in the development of advanced materials, including liquid crystals and dyes, due to its unique electronic properties.
Industrial Chemistry: The compound finds applications in the synthesis of other complex organic molecules and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core and are known for their broad-spectrum antibacterial activity.
Mefloquine: A synthetic antimalarial drug with a quinoline skeleton.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
1,2,3-TRIMETHYL-5-(TRIFLUOROMETHYL)-1H,7H,8H-PYRROLO[3,2-G]QUINOLIN-7-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H13F3N2O |
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Molecular Weight |
294.27 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-(trifluoromethyl)-8H-pyrrolo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C15H13F3N2O/c1-7-8(2)20(3)13-6-12-10(4-9(7)13)11(15(16,17)18)5-14(21)19-12/h4-6H,1-3H3,(H,19,21) |
InChI Key |
JMJLASSMKYSRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC3=C(C=C12)C(=CC(=O)N3)C(F)(F)F)C)C |
Origin of Product |
United States |
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